8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
Molecular Formula |
C10H11N3O3S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
8-ethyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H11N3O3S/c1-3-13-8(14)5-4-7-6-11-10(12-9(7)13)17(2,15)16/h4-6H,3H2,1-2H3 |
InChI Key |
BAXBOJGFJVRQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=CC2=CN=C(N=C21)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with ethyl-4-chloro-2-(methylthio)pyrimidine-5-carboxylate , a commercially available or readily synthesized intermediate.
- Introduction of the 8-ethyl substituent is typically achieved via alkylation or by using appropriately substituted pyrimidine precursors.
- The 2-(methylsulfonyl) group is introduced by oxidation of the corresponding methylthio derivative.
Stepwise Synthetic Procedure
Alternative Functionalization
- Alkylation of the 8-position can be performed by deprotonation of intermediate pyrido[2,3-d]pyrimidin-7-ones with sodium hydride followed by reaction with alkyl iodides, allowing introduction of ethyl or other alkyl groups in 28-74% yields.
- Protection and methylation of hydroxy substituents on phenyl rings attached to the core are also reported to improve yields and stability of intermediates.
Detailed Reaction Scheme Summary
| Intermediate | Description | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| A1 | Ethyl-4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Commercially available | - |
| A2/A3 | Amide or amine derivatives | NH4OH/TEA or CH3NH2 (aq), THF, rt, 2 h | 85-98 |
| A4/A5 | Alcohols from ester reduction | LAH, THF, rt, 1.5 h | 61-95 |
| A6/A7 | Aldehydes from alcohol oxidation | MnO2, DCM, rt, overnight | 83-95 |
| A8a-c | Pyrido[2,3-d]pyrimidine-7-imines | PhCH2CN, K2CO3, DMF, 105 °C, 18 h | 54-63 |
| A9a-c | Pyrido[2,3-d]pyrimidin-7-ones | Ac2O, 139 °C, 30 min; conc. HCl, 100 °C, 5 min | 55-65 |
| A11a-i | Methyl sulfone derivatives | m-CPBA, DCM, rt, 3-5 h | 40-93 |
Research Findings and Optimization Notes
- The oxidation of methylthio to methylsulfonyl is critical and can be efficiently achieved with m-chloroperbenzoic acid, though yields vary depending on substituents and reaction conditions.
- The choice of oxidant for alcohol to aldehyde conversion affects yield; manganese dioxide is preferred over Dess-Martin periodinane for higher efficiency.
- Alkylation at the 8-position is best performed on deprotonated pyrido[2,3-d]pyrimidin-7-one intermediates using sodium hydride and alkyl iodides, providing flexibility in introducing ethyl or other alkyl groups.
- Microwave irradiation has been reported to accelerate some cyclization steps, improving yields and reducing reaction times in related pyrido[2,3-d]pyrimidin-7(8H)-one syntheses.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Yield Range | Comments |
|---|---|---|---|---|
| Amide/Amine formation | Nucleophilic substitution | NH4OH/TEA or CH3NH2 (aq) | 85-98% | High efficiency |
| Ester reduction | Hydride reduction | LAH, THF | 61-95% | Sensitive to conditions |
| Alcohol oxidation | MnO2 or Dess-Martin | MnO2 preferred | 56-95% | MnO2 more reliable |
| Condensation/cyclization | Base-mediated condensation | K2CO3, DMF; Ac2O, HCl | 30-65% | Moderate yields |
| Methylthio oxidation | Peracid oxidation | m-CPBA | 40-93% | Crucial for sulfone formation |
| Alkylation (8-position) | Deprotonation/alkylation | NaH, alkyl iodides | 28-74% | Versatile alkyl introduction |
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, aryl, or functional groups.
Scientific Research Applications
Cancer Treatment
Research indicates that 8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has potential as an anti-cancer agent. Its mechanism of action involves inhibition of specific kinases that are crucial for cell proliferation and survival. For instance, studies have shown that this compound can inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. In vitro tests demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia) cells, by inducing cell cycle arrest and apoptosis .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in cellular signaling pathways. Notably, it has shown promise as a tyrosine kinase inhibitor, which is critical for modulating growth factor signaling pathways associated with cancer progression. The binding affinity of this compound to these enzymes suggests that it could be developed into a therapeutic agent targeting specific cancers or inflammatory diseases .
Modulation of Heat Shock Proteins
Recent studies have explored the role of this compound in modulating heat shock proteins (Hsp70), which are implicated in cancer cell survival and proliferation. Inhibiting Hsp70 activity may enhance the efficacy of other anticancer therapies by promoting apoptosis in tumor cells .
Comparative Analysis with Related Compounds
The structural uniqueness of this compound can be highlighted by comparing it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methylpyrido[2,3-d]pyrimidin-7-one | Methyl group at position 6 | Lacks sulfonyl functionality |
| 4-Amino-6-methylpyrido[2,3-d]pyrimidin-7-one | Amino group at position 4 | Potential for different biological activity due to amino substitution |
| 5-Methylsulfonylpyrido[2,3-d]pyrimidin-7-one | Methylsulfonyl at position 5 | Different position of sulfonyl group may alter interaction profiles |
This table illustrates how variations in substituents can significantly affect the biological activity and therapeutic potential of pyrido[2,3-d]pyrimidine derivatives.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Inhibition of CDK Activity : A study demonstrated that derivatives of this compound displayed potent inhibitory effects on CDK2/cyclin E complexes, leading to reduced proliferation rates in cancer cell lines compared to controls .
- Antitumor Activity : Another investigation revealed that specific analogs induced significant apoptosis in HeLa cells, with mechanisms involving S phase arrest and modulation of cyclin-dependent kinases .
- Combination Therapies : Research has also indicated that combining this compound with traditional chemotherapeutics enhances overall treatment efficacy by overcoming resistance mechanisms in cancer cells .
Mechanism of Action
The mechanism of action of 8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations at N8
The N8 position significantly impacts pharmacokinetics and target binding. Key derivatives include:
Trend : Larger N8 groups (e.g., cyclopentyl) improve selectivity for kinases like CDK4, while smaller groups (e.g., methyl) favor solubility but may reduce potency .
Substituent Variations at C2
The C2 position is critical for electronic effects and reactivity:
Trend: Methylsulfonyl at C2 serves as a versatile intermediate, while aryl amino groups directly enhance kinase binding and potency .
Biological Activity
8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to nucleobases found in DNA and RNA. This similarity allows it to interact with various biological targets, making it a promising candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Chemical Structure and Properties
The compound is characterized by an ethyl group at the 8-position and a methylsulfonyl group at the 2-position, contributing to its unique pharmacological properties. Its molecular formula is with a molecular weight of 253.28 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₃S |
| Molecular Weight | 253.28 g/mol |
| CAS Number | 211244-84-7 |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors involved in cellular signaling pathways. Its mechanism of action generally involves binding to these biological targets, modulating their activity, which is crucial for regulating cell growth and differentiation.
Enzyme Inhibition
One notable aspect of this compound's biological activity is its potential as a tyrosine kinase inhibitor . Tyrosine kinases play a vital role in the signaling pathways that control cell division and survival, making them important targets in cancer therapy. Studies have shown that compounds similar to this compound can effectively inhibit various tyrosine kinases, leading to reduced proliferation of cancer cells .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor potential of pyrido[2,3-d]pyrimidin-7(8H)-ones, including derivatives like this compound. The results indicated that these compounds exhibited significant cytotoxic effects against multiple cancer cell lines (e.g., MDA-MB-231 for breast cancer) with IC50 values ranging from 2.43 to 14.65 µM .
- Mechanism of Action : The compound's mechanism was further elucidated by examining its effects on microtubule assembly and apoptosis induction in cancer cells. It was found that at certain concentrations, the compound could disrupt microtubule formation and enhance caspase-3 activity, indicating its potential as a microtubule-destabilizing agent .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylpyrido[2,3-d]pyrimidin-7-one | Methyl group at position 6 | Potentially different enzyme inhibition |
| 4-Amino-6-methylpyrido[2,3-d]pyrimidin-7-one | Amino group at position 4 | Varying biological activity due to amino substitution |
| 5-Methylsulfonylpyrido[2,3-d]pyrimidin-7-one | Sulfonyl at position 5 | Different interaction profiles |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one, and how are intermediates characterized?
- Methodology : Key steps include microwave-assisted nucleophilic substitution (e.g., reacting 2-isopropoxyethylamine with the methylsulfonyl precursor in DMF at 80°C for 1 hour) and purification via preparative HPLC (40–72% acetonitrile gradient) . Intermediate characterization uses NMR (e.g., δ 8.56 ppm for aromatic protons) and HRMS (e.g., [M+H]+ = 405) to confirm regiochemistry and purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity of this compound?
- Methodology :
- NMR : and NMR (e.g., δ 162.0 ppm for carbonyl carbons) resolve substituent positions and stereochemistry .
- HPLC/LCMS : Retention time (e.g., tR = 7.57 min) and ESI+ mass spectra validate purity (>95%) and molecular weight .
- HRMS : Matches calculated and observed [M+H]+ values (e.g., 513.39 for FRAX486) .
Q. How is initial bioactivity (e.g., kinase inhibition) evaluated for this scaffold?
- Methodology :
- Kinase Assays : Use Z’-Lyte or fluorescence polarization assays to measure IC (e.g., 25 nM for p38α inhibition) .
- Selectivity Profiling : Test against kinase panels (CDK1, CDK2, CDK4) to identify off-target effects .
Advanced Research Questions
Q. What strategies enhance selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives for specific kinases?
- Methodology :
- Substituent Engineering : Introduce 5-methyl or cyclopentyl groups to improve CDK4/CDK6 selectivity over CDK1/2 (e.g., IC = 0.004 µM for CDK4 vs. 0.079 µM for CDK1) .
- Structural Biology : Co-crystallization with kinases (e.g., SIK2) reveals interactions like salt bridges (e.g., 4-aminobutyl group with Asp174) to guide design .
Q. How can Suzuki-Miyaura cross-coupling diversify the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold?
- Methodology :
- Dihalogenation : Prepare 6-iodo/2-bromo intermediates for regioselective coupling with arylboronic acids (e.g., 2,4-difluorophenyl) .
- Orthogonal Functionalization : Sequential Ullmann or Buchwald-Hartwig reactions modify C2 and C6 positions independently .
Q. What methodologies resolve contradictions in bioactivity data across structural analogs?
- Methodology :
- SAR Analysis : Compare IC trends (e.g., cyclopentyl vs. ethyl substituents altering CDK4 affinity) .
- Kinome-wide Profiling : Use thermal shift assays or kinobeads to identify off-targets (e.g., PDGFRα for pan-SIK inhibitors) .
Q. How are pharmacokinetic (PK) and toxicity properties optimized for in vivo translation?
- Methodology :
- ADME Studies : Measure solubility (e.g., ≥2.4 mg/mL in DMSO) and metabolic stability via liver microsomes .
- In Vivo PK : Administer 2 mg/kg (oral) or 25 mg/kg (IP) to assess bioavailability and half-life .
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
